molecular formula C14H6Cl2FNO3 B11031560 6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

Cat. No.: B11031560
M. Wt: 326.1 g/mol
InChI Key: XUJRCBONLDJNOP-UHFFFAOYSA-N
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Description

6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a synthetic organic compound that belongs to the class of benzoxazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and phthalic anhydride.

    Condensation Reaction: The primary step involves the condensation of 3-chloro-4-fluoroaniline with phthalic anhydride in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, under reflux conditions. This reaction forms an intermediate product.

    Cyclization: The intermediate undergoes cyclization to form the benzoxazine ring. This step typically requires heating and may involve additional reagents like phosphorus oxychloride (POCl3) to facilitate ring closure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the aromatic ring.

    Oxidation and Reduction: The benzoxazine ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the benzoxazine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the benzoxazine ring.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Benzoxazine derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. The specific compound may exhibit similar activities, making it a subject of interest for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards specific biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This dual substitution pattern can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H6Cl2FNO3

Molecular Weight

326.1 g/mol

IUPAC Name

6-chloro-3-(3-chloro-4-fluorophenyl)-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C14H6Cl2FNO3/c15-7-1-4-12-9(5-7)13(19)18(14(20)21-12)8-2-3-11(17)10(16)6-8/h1-6H

InChI Key

XUJRCBONLDJNOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O)Cl)F

Origin of Product

United States

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